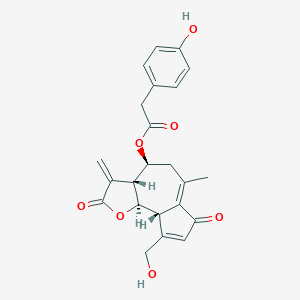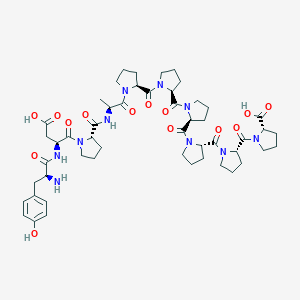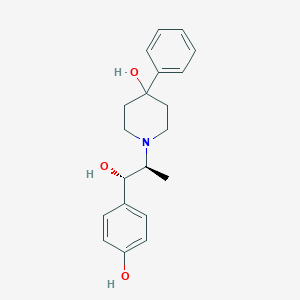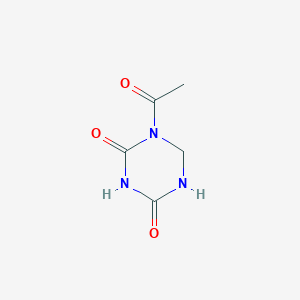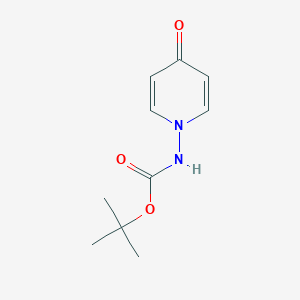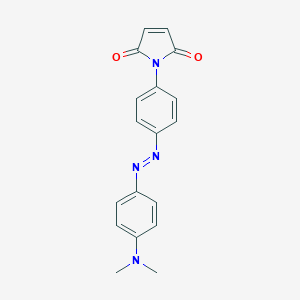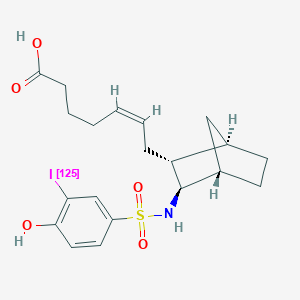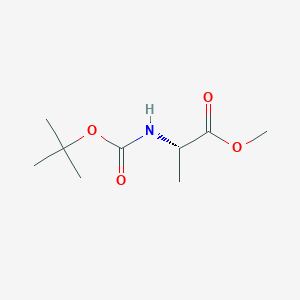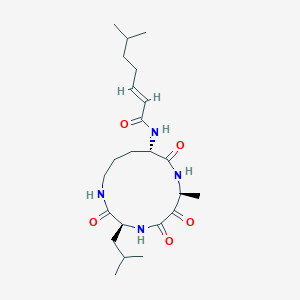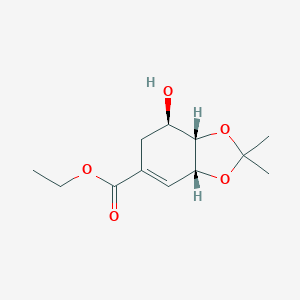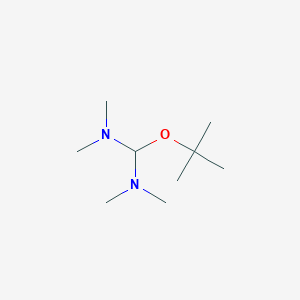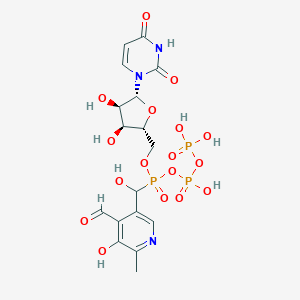
Uridine triphosphopyridoxal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine triphosphopyridoxal (UTP-PDX) is a modified nucleotide that has been gaining attention in scientific research due to its unique properties. It is a derivative of uridine triphosphate (UTP) that has been modified with pyridoxal phosphate (PDX), a form of vitamin B6. This modification enhances the stability and reactivity of the nucleotide, making it a useful tool in biochemical and physiological studies.
Mécanisme D'action
Uridine triphosphopyridoxal acts as a substrate for enzymes involved in RNA editing, such as adenosine deaminases that act on RNA (ADARs). When incorporated into RNA molecules, Uridine triphosphopyridoxal can be deaminated by ADARs, leading to the formation of inosine. This process can alter the structure and function of RNA molecules, providing insight into the role of RNA editing in biological processes.
Effets Biochimiques Et Physiologiques
Uridine triphosphopyridoxal has been shown to have a variety of biochemical and physiological effects, including the ability to enhance RNA editing efficiency and alter RNA secondary structure. Additionally, Uridine triphosphopyridoxal has been shown to modulate the activity of ion channels and receptors, indicating a potential role in neuronal signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of using Uridine triphosphopyridoxal in lab experiments is its stability and reactivity, which allows for precise control over experimental conditions. Additionally, Uridine triphosphopyridoxal can be easily incorporated into RNA molecules, making it a valuable tool for studying RNA editing. However, one limitation of using Uridine triphosphopyridoxal is its cost, which may limit its accessibility for some researchers.
Orientations Futures
There are several potential future directions for research involving Uridine triphosphopyridoxal. One area of interest is the development of new methods for incorporating Uridine triphosphopyridoxal into RNA molecules, which could enhance the efficiency and specificity of RNA editing experiments. Additionally, Uridine triphosphopyridoxal could be used to study the role of RNA editing in disease states, such as cancer and neurological disorders. Finally, the use of Uridine triphosphopyridoxal in the development of new therapeutics targeting RNA editing enzymes could have significant clinical implications.
Méthodes De Synthèse
The synthesis of Uridine triphosphopyridoxal involves the enzymatic modification of UTP with PDX. The enzyme responsible for this modification is pyridoxal kinase, which catalyzes the transfer of a phosphate group from ATP to PDX, forming pyridoxal 5'-phosphate (PLP). PLP then reacts with UTP to form Uridine triphosphopyridoxal. This synthesis method has been optimized for high yield and purity, making Uridine triphosphopyridoxal readily available for research purposes.
Applications De Recherche Scientifique
Uridine triphosphopyridoxal has been used in a variety of scientific studies due to its ability to mimic natural nucleotides while also possessing unique properties. One major application of Uridine triphosphopyridoxal is in the study of RNA editing, a process in which the nucleotide sequence of RNA is altered after transcription. Uridine triphosphopyridoxal can be incorporated into RNA molecules and used to study the effects of editing on RNA structure and function.
Propriétés
Numéro CAS |
135145-98-1 |
|---|---|
Nom du produit |
Uridine triphosphopyridoxal |
Formule moléculaire |
C17H22N3O17P3 |
Poids moléculaire |
633.3 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(4-formyl-5-hydroxy-6-methylpyridin-3-yl)-hydroxymethyl]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C17H22N3O17P3/c1-7-12(23)9(5-21)8(4-18-7)16(26)38(28,36-40(32,33)37-39(29,30)31)34-6-10-13(24)14(25)15(35-10)20-3-2-11(22)19-17(20)27/h2-5,10,13-16,23-26H,6H2,1H3,(H,32,33)(H,19,22,27)(H2,29,30,31)/t10-,13-,14-,15-,16?,38?/m1/s1 |
Clé InChI |
CHAPHWPIBXRRED-HNEPOKBBSA-N |
SMILES isomérique |
CC1=NC=C(C(=C1O)C=O)C(O)P(=O)(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)OP(=O)(O)OP(=O)(O)O |
SMILES |
CC1=NC=C(C(=C1O)C=O)C(O)P(=O)(OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OP(=O)(O)OP(=O)(O)O |
SMILES canonique |
CC1=NC=C(C(=C1O)C=O)C(O)P(=O)(OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OP(=O)(O)OP(=O)(O)O |
Synonymes |
uridine triphosphopyridoxal UTP-PL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



